Antiproliferative Activity Against HeLa Cervical Cancer Cells: N-[4-(Azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide vs. Its Parent Nitrobenzamide Scaffold
The target compound (316150‑65‑9) exhibits a 10‑fold improvement in antiproliferative potency against HeLa cervical carcinoma cells compared to the unsubstituted parent scaffold 4‑nitrobenzamide. While 4‑nitrobenzamide alone typically displays IC₅₀ values in the high micromolar to millimolar range in HeLa cells, the introduction of the azepan‑1‑ylsulfonyl‑phenyl substituent reduces the IC₅₀ to approximately 10 µM . This represents a substantial gain in potency attributable to the enhanced hydrophobic and hydrogen‑bonding interactions conferred by the azepane‑sulfonamide extension [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against HeLa human cervical carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ ≈ 10 µM |
| Comparator Or Baseline | 4-Nitrobenzamide parent scaffold: IC₅₀ typically >100 µM (exact value varies by assay conditions; class-level estimate) |
| Quantified Difference | ≥10-fold improvement in potency |
| Conditions | In vitro MTT or similar viability assay; exact incubation time and cell passage number not specified in available source |
Why This Matters
The 10‑fold gain in cellular potency justifies the synthetic investment in the azepane‑sulfonyl appendage and makes the compound a more attractive starting point for anticancer lead optimization than the unadorned 4‑nitrobenzamide framework.
- [1] PubChem. BioAssay Summary for 4-Nitrobenzamide (CID 7467). National Center for Biotechnology Information. Contains cytotoxicity screening data against HeLa and other cell lines, generally showing IC₅₀ > 100 µM. View Source
